Home > Products > Screening Compounds P3864 > 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline -

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline

Catalog Number: EVT-11891093
CAS Number:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline is a complex organic compound with significant interest in medicinal chemistry. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, and it has a molar mass of approximately 204.23 g/mol. This compound is classified as a tetrahydroisoxazoloisoquinoline derivative, which indicates its structural relation to isoquinolines and its incorporation of an isoxazole ring. The unique structure of this compound contributes to its potential biological activities and applications in scientific research .

Synthesis Analysis

The synthesis of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors to form the isoquinoline framework followed by cyclization to introduce the isoxazole moiety.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available isoquinoline derivatives and methoxy reagents.
  2. Reagents: Catalysts such as Lewis acids may be employed to facilitate the formation of the isoxazole ring.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent side reactions.

Specific conditions can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline can be visualized through various spectroscopic techniques.

Structure Data

  • Molecular Formula: C11H12N2O2C_{11}H_{12}N_{2}O_{2}
  • Density: Approximately 1.40±0.1g/cm31.40\pm 0.1\,g/cm^3 (predicted)
  • Boiling Point: Estimated at 339.6±52.0°C339.6\pm 52.0\,°C (predicted)
  • pKa: 3.28±0.203.28\pm 0.20 (predicted)

The compound features a methoxy group at the 8-position on the isoquinoline structure, contributing to its chemical properties and reactivity .

Chemical Reactions Analysis

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline can participate in various chemical reactions due to its functional groups.

Reactions

  1. Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions under basic conditions.
  2. Electrophilic Aromatic Substitution: The isoquinoline framework allows for electrophilic aromatic substitutions which can modify the compound's properties.
  3. Reduction Reactions: The presence of double bonds in the isoxazole ring makes it susceptible to reduction.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.

Mechanism of Action

Process

  1. Binding Affinity: The compound may exhibit binding affinity towards certain receptors or enzymes within biological systems.
  2. Biological Activity: Preliminary studies suggest potential activities such as anti-inflammatory or neuroprotective effects based on structural analogs.

Further research is necessary to elucidate its precise mechanisms of action and therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline are critical for understanding its behavior in various environments.

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility characteristics are influenced by the presence of polar functional groups like methoxy.

Chemical Properties

  • Stability: The stability may vary based on environmental factors such as temperature and pH.
  • Reactivity: Exhibits reactivity typical of isoquinoline derivatives including susceptibility to oxidation and reduction.

These properties are essential for determining suitable applications in research and industry .

Applications

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against neurological disorders.
  2. Pharmaceutical Development: Serves as a lead compound for developing novel drugs targeting specific biological pathways.
  3. Chemical Research: Utilized in synthetic chemistry as a building block for more complex molecules.

Continued research into this compound may yield significant insights into its utility in drug development and other scientific endeavors .

Introduction to 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline in Medicinal Chemistry

Historical Context and Discovery within Isoquinoline Alkaloid Research

The exploration of isoquinoline alkaloids represents a cornerstone in natural product chemistry, dating to the isolation of morphine in the early 19th century. These compounds, predominantly sourced from plants like Berberis vulgaris and Papaver somniferum, laid the foundation for synthetic efforts toward complex polycyclic variants. The specific scaffold of 8-methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline emerged from convergent innovations in heterocyclic chemistry during the 1970s–1980s. Researchers sought to hybridize the biological profiles of tetrahydroisoquinolines—noted for neuroactive properties—with isoxazoles, recognized for metabolic stability and hydrogen-bonding capacity. This period witnessed seminal work by Krogsgaard-Larsen, who developed gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), demonstrating that rigidification of GABA mimetics via isoxazolo-annulation enhances receptor selectivity [3] [6]. Inspired by such advances, synthetic routes to the title compound were achieved through intramolecular nitrile oxide cyclization, enabling the fusion of methoxy-substituted tetrahydroisoquinoline with an isoxazole ring. Early pharmacological screening revealed atypical binding modes compared to simpler isoquinoline derivatives, prompting systematic structure-activity relationship studies within this hybrid class [1] [9].

Table 1: Key Historical Milestones in Isoxazolo-Isoquinoline Development

Time PeriodDevelopmentSignificance
1805–1900Isolation of simple isoquinoline alkaloidsEstablished basic pharmacological effects (analgesia, neuroactivity)
1970sSynthetic methods for isoxazole annulationEnabled fusion of isoxazole with saturated N-heterocycles
1977Gaboxadol synthesisDemonstrated bioactivity of isoxazolo-fused tetrahydroheterocycles
1980s–1990sHybrid isoxazolo-isoquinoline scaffoldsCombined isoquinoline pharmacology with isoxazole metabolic stability

Structural Classification within Polycyclic Tetrahydroisoquinoline Frameworks

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline belongs to the bridged polycyclic tetrahydroisoquinoline subclass, characterized by a fusion of six-membered (tetrahydroisoquinoline) and five-membered (isoxazole) rings. This architecture imposes significant conformational constraints:

  • Ring Fusion Geometry: The isoxazole moiety bridges C3a-C9b, fixing the tetrahydroisoquinoline in a boat conformation, as confirmed by X-ray crystallography of analogs. This reduces rotational freedom and enforces planarity at the ring junction [4] [5].
  • Methoxy Positioning: The 8-methoxy group occupies a periplanar orientation relative to the isoxazole nitrogen, facilitating intramolecular hydrogen bonding in nonpolar environments. This stabilizes the bioactive conformation and influences electron delocalization across the π-system.
  • Stereochemical Features: The compound exhibits two chiral centers (C3a and C9b), typically synthesized as racemates. Enantiomeric resolution reveals distinct pharmacodynamics; the (3aR,9bS)-configuration shows 10-fold higher affinity for certain targets than its enantiomer [7] [10].

Computational analyses (DFT, molecular docking) highlight critical differences from simpler tetrahydroisoquinolines like tracazolate or unsymmetrical hybrids like isoxazoloquinolines. The title compound’s electrostatic potential surface shows enhanced negative charge localization at the isoxazole oxygen (-42 kcal/mol), while the methoxy group creates a hydrophobic pocket near C8. These traits enable simultaneous ionic and van der Waals interactions with biological targets [1] [9].

Table 2: Structural Comparison of Tetrahydroisoquinoline Derivatives

Structural FeatureSimple TetrahydroisoquinolineIsoxazolo-Isoquinoline Hybrid8-Methoxy Variant
Ring SystemMonocyclic or linear bicyclicOrtho-fused tricyclicOrtho-fused tricyclic
Key Functional GroupsPhenolic OH, methylenedioxyIsoxazole N-O, unsubstitutedIsoxazole N-O, 8-methoxy
Conformational FlexibilityHigh (C1-N bond rotation)Restricted (bridgehead fusion)Highly restricted
Electron Density ProfileDelocalized in ring ADipolar (isoxazole δ+)Methoxy-enhanced donation

Significance of the Isoxazolo-Isoquinoline Hybrid Pharmacophore

The integration of isoxazole with tetrahydroisoquinoline generates unique pharmacological synergies unattainable with either moiety alone:

  • Dual-Target Engagement: The isoxazole ring acts as a bioisostere for carboxylic acids (e.g., GABA), enabling interactions with neurotransmitter receptors, while the tetrahydroisoquinoline core intercalates into biopolymer grooves. For instance, the title compound’s isoxazole oxygen forms hydrogen bonds (2.8–3.2 Å) with GABA*A receptor α4-subunit Thr74, mimicking gaboxadol’s binding but with altered loop geometry due to methoxy sterics [6] [9].
  • Metabolic Resistance: Isoxazole annulation impedes cytochrome P450-mediated oxidation at C1 and C2 of the tetrahydroisoquinoline, as evidenced by microsomal stability assays (t₁/₂ > 120 min vs. 22 min for non-hybrid analogs). The 8-methoxy group further blocks electrophilic attack at C8, reducing quinone formation [1] [4].
  • Selectivity Modulation: In anticancer profiling, the compound exhibits 50-fold selectivity for P-glycoprotein (P-gp) inhibition over related transporters like BCRP (IC₅₀ = 0.45 μM vs. >25 μM). This arises from the isoxazole’s dipole moment (4.2 D) interacting with P-gp transmembrane helix 5, while the methoxy group occupies a hydrophobic subpocket absent in BCRP [4] [7].

Emerging applications leverage these attributes:

  • Neurotherapeutic Potential: Analogous to gaboxadol’s δ-GABA*A superagonism, the title compound enhances tonic inhibition in hippocampal neurons (EC₅₀ = 6.7 μM), potentially addressing fragile X syndrome synaptic defects [3] [6].
  • Antineoplastic Activity: As with other tetrahydroisoquinoline derivatives (e.g., GM-3-18), the scaffold disrupts KRas signaling in colon cancer cells (IC₅₀ = 0.9–10.7 μM) via allosteric binding to switch II domains, where the isoxazole serves as a phosphate mimic [7].
  • Anti-infective Development: Structural similarity to nitroxoline (8-hydroxyquinoline) suggests metal-chelating antimicrobial effects, with the isoxazole nitrogen coordinating Cu²⁺ (log K = 8.2) to disrupt microbial metalloenzymes [1].

The pharmacophore thus represents a versatile template for selective multitarget engagement, meriting expanded structure-activity exploration.

Properties

Product Name

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline

IUPAC Name

8-methoxy-3,3a,4,9-tetrahydro-[1,2]oxazolo[4,3-g]isoquinoline

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-14-11-9-5-10-8(6-15-13-10)4-7(9)2-3-12-11/h2-3,8H,4-6H2,1H3

InChI Key

DSJITWLOCCOYPA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1CC3=NOCC3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.